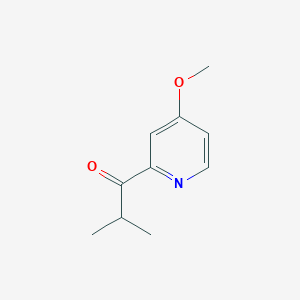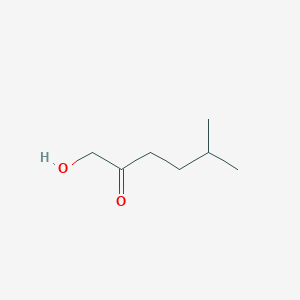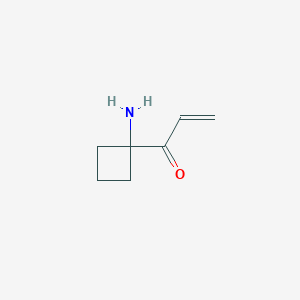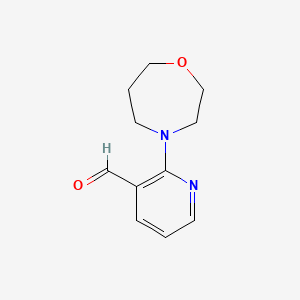![molecular formula C9H13ClN4 B13208499 2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile](/img/structure/B13208499.png)
2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chloro group, a methylamino propyl chain, and an acetonitrile group attached to the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methylamino Propyl Chain: This step involves the alkylation of the imidazole ring with 3-chloropropylamine under basic conditions.
Addition of the Acetonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines, thiols, or alkoxides replace the chloro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols, alkoxides; reactions are conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups replacing the chloro group.
Applications De Recherche Scientifique
2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-1,3-dimethylimidazolinium chloride
- 2-chloro-1,3-dimethylimidazolium chloride
- 2-chloro-1,3-dimethylimidazolidinium chloride
Uniqueness
2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile is unique due to the presence of the methylamino propyl chain and acetonitrile group, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C9H13ClN4 |
|---|---|
Poids moléculaire |
212.68 g/mol |
Nom IUPAC |
2-[2-chloro-3-[3-(methylamino)propyl]imidazol-4-yl]acetonitrile |
InChI |
InChI=1S/C9H13ClN4/c1-12-5-2-6-14-8(3-4-11)7-13-9(14)10/h7,12H,2-3,5-6H2,1H3 |
Clé InChI |
JVYBBGMGXFGRJJ-UHFFFAOYSA-N |
SMILES canonique |
CNCCCN1C(=CN=C1Cl)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid](/img/structure/B13208441.png)






![2-Methylimidazo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13208491.png)
![2-[2-(3,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13208496.png)
![3,5-Dimethyl-4-[(2-methylhydrazin-1-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B13208498.png)

